molecular formula C12H9N3OS B11051142 7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

Cat. No.: B11051142
M. Wt: 243.29 g/mol
InChI Key: YKQQMUNNHSCLKM-UHFFFAOYSA-N
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Description

7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a heterocyclic compound that combines a triazole ring and a thiadiazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)-4H-1,2,4-triazole-3-thiol . This reaction can be carried out under mild conditions, often at room temperature, and does not require a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yields and purity. Techniques such as microwave-assisted synthesis and catalyst-free procedures are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or thiadiazine rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple enzyme targets makes it a versatile compound in drug discovery and development .

Properties

Molecular Formula

C12H9N3OS

Molecular Weight

243.29 g/mol

IUPAC Name

7-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

InChI

InChI=1S/C12H9N3OS/c1-8-2-4-9(5-3-8)10-6-11(16)15-7-13-14-12(15)17-10/h2-7H,1H3

InChI Key

YKQQMUNNHSCLKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N3C=NN=C3S2

Origin of Product

United States

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